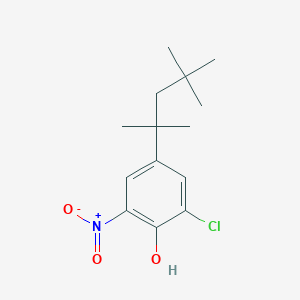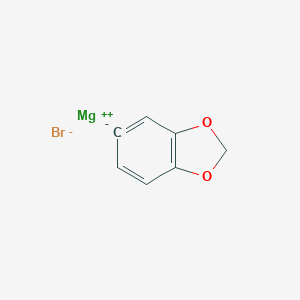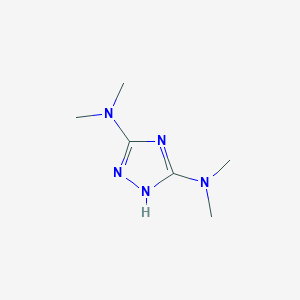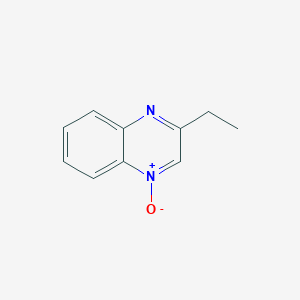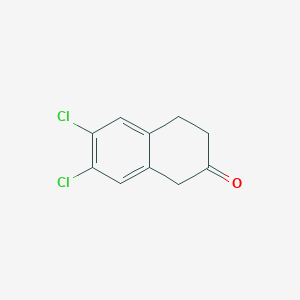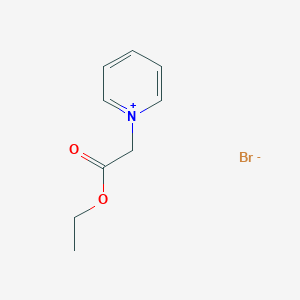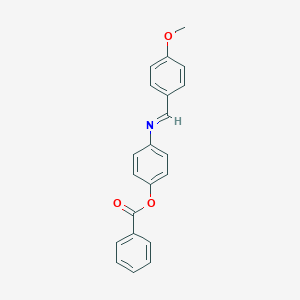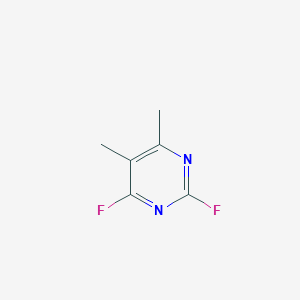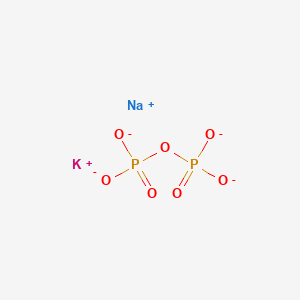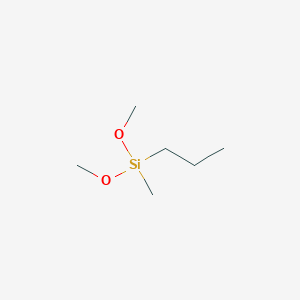
Dimethoxy-methyl-propylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving Dimethoxy-methyl-propylsilane are not detailed in the available literature, related compounds such as Dimethyl ether (DME) have been studied extensively. DME is an important PtX product that can be used as an intermediate in the production of CO2-neutral base chemicals .
Scientific Research Applications
Silane Coupling Agent
Dimethoxy-methyl-propylsilane is a type of silane coupling agent, which is used to improve the interfacial adhesive strength, water treatment, polymer composites, and coatings . The methoxy-type silane coupling agent composites-based modification exhibits higher reactivity towards hydrolysis .
Vulcanization
The characteristics of developed vulcanization, particularly the dimethoxy-type silane-coupling agents, have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Surface Modification
Silane coupling agents, including Dimethoxy-methyl-propylsilane, are used for surface modification, enhancing surface thermodynamic properties, and salinization reaction . They introduce functional groups onto the surfaces of particles, improving adhesion of the inorganic/polymer interface .
Synthesis of Nanoparticles
Amino-silanized surfaces, which can be achieved using silane coupling agents like Dimethoxy-methyl-propylsilane, are used in the synthesis of nanoparticles .
Ligand Immobilization
Silane coupling agents are also used in ligand immobilization, a process that involves attaching a ligand to a surface .
Hydrophilic Modification
Functional polysiloxanes synthesized from functional dialkoxysilane monomers, including Dimethoxy-methyl-propylsilane, are used for hydrophilic modification of polymers . This modification enhances the hydrophilicity of the material, making it potentially useful in biomedical fields .
Fluorescent Properties
Functional polysiloxanes synthesized from Dimethoxy-methyl-propylsilane show obvious fluorescence properties . These properties are assumed to be generated from unconventional chromophores .
Reinforcing Agents
Silane coupling agents like Dimethoxy-methyl-propylsilane can be utilized as reinforcing agents in natural fibers and composites . This application has received significant attention due to its potential to enhance the strength and durability of these materials .
Safety and Hazards
Mechanism of Action
Target of Action
Dimethoxy-methyl-propylsilane, also known as DMMS, is primarily used in the field of organic chemistry . It is involved in various chemical reactions, particularly those catalyzed by copper hydride . The primary targets of DMMS are α,β-unsaturated carboxylic acids . These acids play a crucial role in many biochemical reactions, including energy production and the synthesis of other important molecules.
Mode of Action
DMMS interacts with its targets through a copper hydride-catalyzed enantioselective reduction . This process results in the production of various saturated β-chiral aldehydes . The reaction pathway involves a ketene intermediate . This interaction leads to changes in the structure of the target molecules, enabling them to participate in further reactions.
Biochemical Pathways
It is known that dmms plays a role in the reduction of α,β-unsaturated carboxylic acids . This process is part of larger biochemical pathways involved in the synthesis and breakdown of various organic compounds. The downstream effects of these reactions can have significant impacts on cellular metabolism and other biological processes.
Result of Action
The action of DMMS results in the production of various saturated β-chiral aldehydes . These molecules are important in many biological processes, including energy production and the synthesis of other key molecules. Therefore, the action of DMMS can have significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of DMMS can be influenced by various environmental factors. For example, the presence of copper hydride is necessary for DMMS to catalyze the reduction of α,β-unsaturated carboxylic acids . Additionally, factors such as temperature, pH, and the presence of other molecules can also affect the action of DMMS.
properties
IUPAC Name |
dimethoxy-methyl-propylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPWHZLROBLDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309962 |
Source


|
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxymethylpropyl-silane | |
CAS RN |
18173-73-4 |
Source


|
| Record name | Dimethoxymethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



